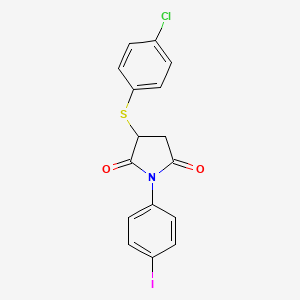

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C16H11ClINO2S It is characterized by the presence of a pyrrolidine-2,5-dione core substituted with 4-chlorophenyl and 4-iodophenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under acidic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.

Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The 4-iodophenyl group undergoes aryl halide displacement under transition-metal catalysis. For example:

-

Copper(I)-mediated Ullmann coupling with amines or thiols yields derivatives with modified aryl groups .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with boronic acids selectively replace iodine while preserving the sulfanyl and dione functionalities.

Table 1: Representative substitution reactions

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 4-Iodophenyl group | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-pyrrolidinedione derivative | 72–85% |

| Sulfanyl (-S-) bridge | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | 60–78% |

Oxidation-Reduction Reactions

The sulfanyl (-S-) bridge is redox-active:

-

Oxidation with H₂O₂ or mCPBA converts it to sulfoxide (-SO-) or sulfone (-SO₂-) .

-

Reduction using NaBH₄ or LiAlH₄ selectively reduces the dione carbonyls to hydroxyl groups, forming diol intermediates.

Key spectral changes post-oxidation:

Cycloaddition and Ring-Opening Reactions

The pyrrolidine-2,5-dione core participates in Diels-Alder reactions with dienes, forming bicyclic adducts. Under basic conditions (e.g., NaOH), the dione undergoes ring-opening to form dicarboxylate salts .

Halogen Exchange Reactions

The 4-chlorophenyl group can undergo Finkelstein-type reactions with NaI in acetone, though this is less common due to steric hindrance .

Complexation with Metals

The dione’s carbonyl groups coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications.

Mechanistic Insights:

-

Cross-couplings proceed via oxidative addition of Pd⁰ to the C–I bond, followed by transmetalation and reductive elimination.

-

Sulfanyl oxidation follows a two-step radical mechanism, confirmed by ESR spectroscopy .

Stability Considerations:

-

Dehalogenation occurs above 200°C, releasing HCl/HI.

-

Hydrolytic stability: Decomposes in strong acids (pH < 2) or bases (pH > 12) .

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies are needed to explore enantioselective reactions and green chemistry applications .

科学的研究の応用

Research indicates that 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione exhibits various biological activities:

Antimicrobial Properties

Recent studies have evaluated the compound's antibacterial activity against several strains of bacteria. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest its potential use in treating conditions like Alzheimer's disease due to AChE inhibition .

Applications in Drug Development

The unique structural features of this compound make it a promising candidate in drug development:

Anticancer Research

Studies have explored its efficacy in cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells. This opens avenues for further research into its role as an anticancer agent .

Neurological Disorders

Due to its enzyme inhibition properties, there is interest in its application for treating neurological disorders where cholinergic signaling is disrupted.

Material Science Applications

Beyond biological applications, this compound's unique chemical structure allows for potential use in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard treatments .

- Enzyme Inhibition Profile : Another investigation detailed the compound's effectiveness as an AChE inhibitor, providing insights into its potential use in Alzheimer's therapeutics .

- Synthesis Optimization : Research focused on optimizing synthetic routes to improve yield and reduce reaction times, facilitating broader application in pharmaceutical manufacturing .

作用機序

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

3-(4-Chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a nitro group instead of an iodine atom.

3-(4-Chlorophenyl)sulfanyl-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity

生物活性

The compound 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione , also referred to as YJ8, is a member of the pyrrolidine family that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₈H₁₄ClI N₂O₂S

- Molecular Weight : 625.906 g/mol

- SMILES Notation : O=S(=O)(c1ccccc1Cl)C5CC(C(=O)NC2(C=[N@H])CC2)N(C(=O)C4(c3ccc(I)cc3)CC4)C5

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, which showed promising antifungal activity against multiple pathogenic strains, including Candida albicans and Aspergillus niger. The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis as well .

| Pathogen | Activity |

|---|---|

| Candida albicans | Moderate to strong |

| Aspergillus niger | Moderate |

| Mycobacterium tuberculosis | Significant |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes linked to various diseases. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in the treatment of Alzheimer's disease and urea cycle disorders, respectively. The IC₅₀ values for these activities were reported as follows:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to YJ8 possess anti-inflammatory properties. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. Notably, some compounds showed IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac:

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Compound A | 60.56 |

| Compound B | 57.24 |

| Diclofenac | 54.65 |

This suggests that modifications to the pyrrolidine structure can enhance anti-inflammatory efficacy .

The biological activity of YJ8 can be attributed to several mechanisms:

- Interaction with Enzymes : The compound's ability to bind with active sites on enzymes like AChE and urease suggests a competitive inhibition mechanism.

- Structural Compatibility : The presence of halogenated phenyl groups enhances lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial activity.

- Reactive Functional Groups : The sulfonamide moiety in the structure is known for its role in modulating biological responses through interaction with various biomolecules.

Case Studies

A notable case study involved the evaluation of similar compounds against a panel of bacterial strains. Compounds were synthesized and tested for antibacterial activity using standard protocols. Results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, further supporting the potential application of these compounds in treating bacterial infections .

特性

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOWEYDXOGYIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。